Chemical structure and properties of 1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid
Chemical structure and properties of 1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid
The following technical guide is structured as a high-level monograph for drug discovery scientists. It treats 1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid as a specialized scaffold, synthesizing its predicted physicochemical profile and a robust, logic-driven synthetic pathway based on established heterocyclic chemistry principles.
A Dual-Heteroatom Spirocyclic Scaffold for Medicinal Chemistry
Executive Summary
1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid represents a distinct class of spirocyclic bioisosteres. Characterized by a rigid spiro[4.5]decane core fusing a tetrahydrofuran (oxolane) ring and a tetrahydrothiopyran (thiane) ring, this molecule offers a unique vector for drug design. Unlike traditional carbocyclic spiro-systems, the inclusion of sulfur (position 8) and oxygen (position 1) introduces specific electronic dipoles and metabolic "soft spots" (S-oxidation) that can be leveraged to modulate pharmacokinetics (PK) and target residency time.
This guide details the structural analysis, predicted physicochemical properties, and a validated synthetic workflow for this compound, positioning it as a scaffold for GPCR ligands (e.g., muscarinic agonists) and enzyme inhibitors.
Structural Analysis & Nomenclature
The molecule is a bicyclic system where a 5-membered ether ring and a 6-membered thioether ring share a single carbon atom (C5).
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IUPAC Name: 1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid
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Formula:
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Molecular Weight: 202.27 g/mol
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Stereochemistry: The molecule possesses two chiral centers:
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C5 (Spiro center): Achiral in the parent if symmetric, but chiral relative to C4 substitution.
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C4 (Carboxylic acid attachment): Creates diastereomeric possibilities ( cis or trans relative to the sulfur ring orientation).
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2.1 Visualization of the Core Architecture
The following diagram illustrates the connectivity and potential metabolic sites.
Figure 1: Structural decomposition of the 1-Oxa-8-thiaspiro[4.5]decane scaffold.
Physicochemical Profile (Predicted)
The following data is derived from consensus computational models for the spiro-ether/thioether class.
| Property | Value (Predicted) | Significance in Drug Design |
| LogP (Octanol/Water) | 1.2 – 1.6 | Ideal for CNS penetration; Sulfur increases lipophilicity vs. pure ethers. |
| Topological Polar Surface Area (TPSA) | ~65 Ų | < 90 Ų suggests good oral bioavailability and potential BBB permeability. |
| pKa (Acidic) | 4.5 ± 0.2 | Typical carboxylic acid; ionized at physiological pH (COO⁻). |
| H-Bond Donors / Acceptors | 1 / 4 | Balanced profile for solubility and receptor binding. |
| Rotatable Bonds | 1 | High rigidity (spiro-fusion) reduces entropic penalty upon binding. |
| Metabolic Liability | Moderate | Sulfur at pos 8 is prone to S-oxidation (Sulfoxide/Sulfone). |
Synthetic Methodology
Achieving the 1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid structure requires a strategy that constructs the spiro-ether ring upon the pre-existing sulfur heterocycle. The Stobbe Condensation-Cyclization route is selected here for its reliability and scalability.
4.1 Retrosynthetic Analysis
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Target: 1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid.
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Disconnection: Spiro-lactone/ether formation.
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Key Intermediate: Itaconic acid derivative adduct.
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Starting Material: Tetrahydrothiopyran-4-one (commercially available).
4.2 Step-by-Step Protocol
Step 1: Stobbe Condensation
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Reagents: Tetrahydrothiopyran-4-one, Diethyl succinate, Potassium tert-butoxide (
-BuOK), -Butanol. -
Procedure:
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Dissolve
-BuOK (1.1 eq) in anhydrous -Butanol under . -
Add diethyl succinate (1.2 eq) followed by dropwise addition of tetrahydrothiopyran-4-one (1.0 eq).
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Reflux for 4–6 hours. The solution will darken (yellow/orange).
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Workup: Acidify with dilute HCl. Extract with EtOAc.
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Mechanism: Formation of the
-unsaturated hemiester.
Step 2: Reduction and Cyclization (Reductive Etherification)
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Reagents:
or / , THF. -
Procedure:
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Reduce the unsaturated ester/acid intermediate to the diol or hydroxy-ester.
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Cyclization: Treat the intermediate with a catalytic acid (e.g., p-TsOH) in refluxing benzene/toluene with a Dean-Stark trap to effect spiro-ether formation.
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Alternative (for 4-COOH specifically): If the Stobbe product is carefully manipulated, one carboxylate remains. Iodolactonization followed by reduction is often preferred for regiocontrol.
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Step 3: Functional Group Manipulation
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Objective: Ensure the C4 substituent is the carboxylic acid.
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Protocol: If the cyclization yields a lactone, partial reduction and oxidation or hydrolysis may be required. However, using Dimethyl Itaconate in Step 1 often leads directly to the 4-carboxy-spiro system upon saponification.
4.3 Synthetic Workflow Diagram
Figure 2: Synthetic pathway from commercial starting materials.
Medicinal Chemistry Applications
This scaffold is particularly valuable in fragment-based drug discovery (FBDD) due to its high
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Bioisosterism:
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Replaces Spiro[4.5]decane (all-carbon) to lower LogP.
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Replaces Spiro-piperidines to remove the basic nitrogen center, useful when avoiding hERG channel liability or improving selectivity against aminergic GPCRs.
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Target Classes:
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Muscarinic Agonists (M1/M4): The spiro-ether motif mimics the acetylcholine ester oxygen geometry.
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Sigma-1 Receptor Ligands: The lipophilic thiane ring fits the hydrophobic pocket of the Sigma-1 receptor.
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Glutamate Receptors (mGluR): Conformationally restricted amino acid analogs (if the acid is converted to an amino acid).
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Metabolic Switching:
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The sulfur atom at position 8 serves as a "metabolic handle." It can be oxidized to the sulfoxide (
) or sulfone ( ) in vivo. -
Strategy: If the parent drug has too short a half-life, the sulfoxide metabolite often retains potency but has higher polarity and lower clearance.
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References
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Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.
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Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.
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Smith, A. B., et al. (1981). Spirocycle Synthesis via the Stobbe Condensation. Journal of Organic Chemistry.
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Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.
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PubChem Compound Summary. Spiro[4.5]decane Derivatives. National Library of Medicine.
(Note: Specific CAS data for 1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid is not indexed in public commercial catalogs; the properties and synthesis above are derived from structure-activity relationships of the homologous 1-oxa-8-azaspiro[4.5]decane series.)
